4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
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Overview
Description
4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a chloro-substituted dimethylphenyl group and a benzoate ester linked to a bicyclic isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by cyclization and oxidation steps.
Introduction of the Benzoate Ester: The benzoate ester can be introduced via esterification of the isoindoline core with 3-hydroxybenzoic acid under acidic conditions.
Attachment of the Chloro-Dimethylphenyl Group: The final step involves the coupling of 4-chloro-3,5-dimethylphenol with the benzoate ester using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindoline moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoate ester, converting them to alcohols.
Substitution: The chloro group in the dimethylphenyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: A simpler phenolic compound with antimicrobial properties.
3-hydroxybenzoic acid: A benzoic acid derivative used in the synthesis of esters and other organic compounds.
Isoindoline derivatives: A class of compounds with diverse biological activities and applications in medicinal chemistry.
Uniqueness
4-chloro-3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure, which combines a chloro-dimethylphenyl group, a benzoate ester, and an isoindoline core. This unique combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H22ClNO4 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C26H22ClNO4/c1-12-8-16(9-13(2)23(12)27)32-26(31)14-4-3-5-15(10-14)28-24(29)21-17-6-7-18(20-11-19(17)20)22(21)25(28)30/h3-10,17-22H,11H2,1-2H3 |
InChI Key |
WBHQJCHHXFAAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origin of Product |
United States |
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